molecular formula C15H27N3O2S B11687834 2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propylpyrimidin-4(3H)-one CAS No. 423749-17-1

2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propylpyrimidin-4(3H)-one

Cat. No.: B11687834
CAS No.: 423749-17-1
M. Wt: 313.5 g/mol
InChI Key: YZPDKTLBNSCOME-UHFFFAOYSA-N
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Description

2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a dipropylaminoethyl group attached to a sulfanyl moiety, which is further connected to a pyrimidinone ring. The compound exhibits significant biological activity and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-thiouracil derivatives.

    Alkylation: The 2-thiouracil derivatives are alkylated using N-(2-bromoethyl)phthalimide or N-(3-bromopropyl)phthalimide in an alkaline medium. This step provides S-monoamidoalkylation products.

    Hydrolysis: The phthalimide protecting group is removed through hydrolysis, yielding the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl moiety.

    Reduction: Reduction reactions can occur at the pyrimidinone ring, leading to the formation of dihydropyrimidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and sulfanyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.

Major Products:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced dihydropyrimidinone derivatives.

    Substitution: Substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antiviral and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

  • 2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-isopropyl-3H-pyrimidin-4-one
  • 2-{[2-(Dipropylamino)ethyl]sulfanyl}-5-hexyl-6-hydroxy-4(3H)-pyrimidinone

Comparison:

  • Structural Differences: The main differences lie in the substituents attached to the pyrimidinone ring.
  • Biological Activity: Each compound exhibits unique biological activities, making them suitable for different applications.
  • Uniqueness: 2-{[2-(Dipropylamino)ethyl]sulfanyl}-6-hydroxy-5-propyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

423749-17-1

Molecular Formula

C15H27N3O2S

Molecular Weight

313.5 g/mol

IUPAC Name

2-[2-(dipropylamino)ethylsulfanyl]-4-hydroxy-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H27N3O2S/c1-4-7-12-13(19)16-15(17-14(12)20)21-11-10-18(8-5-2)9-6-3/h4-11H2,1-3H3,(H2,16,17,19,20)

InChI Key

YZPDKTLBNSCOME-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)SCCN(CCC)CCC)O

Origin of Product

United States

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